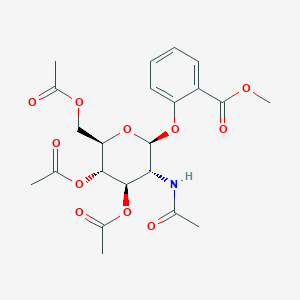![molecular formula C20H19N3O6S B11653748 [2-[(3,4-Dimethoxy-benzylidene)-hydrazono]-3-(4-hydroxy-phenyl)-4-oxo-thiazolidin-5-yl]-acetic acid](/img/structure/B11653748.png)
[2-[(3,4-Dimethoxy-benzylidene)-hydrazono]-3-(4-hydroxy-phenyl)-4-oxo-thiazolidin-5-yl]-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,4-Dimethoxy-benzylidene)-hydrazono]-3-(4-hydroxy-phenyl)-4-oxo-thiazolidin-5-yl]-acetic acid: is a fascinating compound belonging to the thiazole family. Thiazoles are important heterocyclic molecules with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The compound’s structure consists of a thiazolidine ring fused with a phenyl ring and an acetic acid moiety.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate, followed by cyclization with thiazolidine-4-one. The reaction proceeds under mild conditions and yields the desired product.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, solvent choice, and purification steps ensures efficient production.
Analyse Chemischer Reaktionen
Reactivity:: The compound can undergo various reactions, including oxidation, reduction, and substitution. Notably:
Oxidation: Oxidative processes may modify the phenolic group or the thiazolidine ring.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: Substituents on the phenyl ring can be replaced via nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be employed.
Reduction: Sodium borohydride (NaBH~4~) or catalytic hydrogenation (using Pd/C) are suitable.
Substitution: Alkyl halides or aryl halides serve as electrophiles.
Major Products:: The oxidation of the phenolic group may yield a carboxylic acid derivative, while reduction leads to the corresponding amine. Substitution reactions result in various derivatives with modified substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry:: Researchers explore its reactivity, stability, and applications in organic synthesis.
Biology and Medicine::Antioxidant: Its radical scavenging activity makes it relevant for health-related studies.
Anti-inflammatory: Potential anti-inflammatory effects warrant investigation.
Antitumor: Its impact on cancer cells merits further research.
Wirkmechanismus
The compound likely interacts with cellular targets, modulating pathways involved in oxidative stress, inflammation, and cell growth. Detailed studies are ongoing.
Vergleich Mit ähnlichen Verbindungen
While this compound shares features with other thiazoles, its unique substituents and reactivity set it apart. Similar compounds include 2-[(3,4-Dimethoxy-benzylidene)-hydrazono]-thiazolidin-4-one and related derivatives.
Eigenschaften
Molekularformel |
C20H19N3O6S |
|---|---|
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
2-[(2Z)-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C20H19N3O6S/c1-28-15-8-3-12(9-16(15)29-2)11-21-22-20-23(13-4-6-14(24)7-5-13)19(27)17(30-20)10-18(25)26/h3-9,11,17,24H,10H2,1-2H3,(H,25,26)/b21-11-,22-20- |
InChI-Schlüssel |
OVDZYPQEKHJBIV-RKDIDJBFSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=N\N=C/2\N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NN=C2N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2,5-Dimethoxyphenyl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11653666.png)
![N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide](/img/structure/B11653672.png)
![1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B11653675.png)
![4-(4-Methylphenyl)-1-[(2-phenylallyl)sulfanyl]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B11653679.png)
![2-(pentylsulfanyl)-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11653688.png)


![N-(3-chloro-4-methylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanamide (non-preferred name)](/img/structure/B11653708.png)
![14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11653716.png)
![{[3-(3-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}acetonitrile](/img/structure/B11653723.png)
![N,N'-(sulfonyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]](/img/structure/B11653727.png)

![4,10-Bis(2-fluorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-EN-13-YL propionate](/img/structure/B11653755.png)

